(3,4-Dihydronaphthalen-2-yl)boronic acid
Overview
Description
(3,4-Dihydronaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dihydronaphthalene ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Mechanism of Action
Target of Action
The primary target of the compound (3,4-Dihydronaphthalen-2-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process called transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This allows for the creation of complex molecules, contributing to the synthesis of a wide range of chemical compounds .
Biochemical Analysis
Biochemical Properties
(3,4-Dihydronaphthalen-2-yl)boronic acid plays a crucial role in biochemical reactions, primarily as a reagent in Suzuki–Miyaura coupling reactions. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The boronic acid group in this compound interacts with palladium catalysts to facilitate the transmetalation step in the Suzuki–Miyaura coupling reaction .
In addition to its role in organic synthesis, this compound has been shown to interact with various enzymes and proteins. For instance, it can inhibit the activity of certain proteases by forming reversible covalent bonds with the active site serine residues. This interaction can modulate the activity of these enzymes, making this compound a potential candidate for the development of enzyme inhibitors .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis.
Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the boronic acid group can form a covalent bond with the hydroxyl group of serine residues in the active site of proteases, thereby inhibiting their activity .
Additionally, this compound can interact with metal ions, such as zinc and magnesium, which are essential cofactors for many enzymes. By binding to these metal ions, this compound can modulate the activity of metalloenzymes and influence various biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives .
Over time, the effects of this compound on cellular function can change due to its degradation and the accumulation of its metabolites. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cell signaling pathways without causing significant adverse effects . At high doses, this compound can induce toxicity, leading to cellular damage and apoptosis .
Threshold effects have been observed in studies where the compound exhibits a dose-dependent response, with low doses having beneficial effects on enzyme inhibition and high doses causing toxic effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites that can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydronaphthalen-2-yl)boronic acid typically involves the borylation of a dihydronaphthalene precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydronaphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Amines and Alcohols: From Chan-Lam coupling.
Boronic Esters: From oxidation reactions.
Scientific Research Applications
(3,4-Dihydronaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in organic synthesis.
Naphthylboronic Acid: Similar structure but with a fully aromatic naphthalene ring.
Vinylboronic Acid: Contains a vinyl group instead of a dihydronaphthalene ring.
Uniqueness
(3,4-Dihydronaphthalen-2-yl)boronic acid is unique due to its dihydronaphthalene ring, which provides different electronic and steric properties compared to fully aromatic or simpler boronic acids. This uniqueness can be advantageous in specific synthetic applications where these properties are desired .
Properties
IUPAC Name |
3,4-dihydronaphthalen-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7,12-13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMEYHPXJQPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2CC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623253 | |
Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521917-51-1 | |
Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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